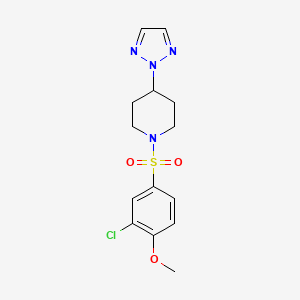

1-((3-chloro-4-methoxyphenyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine

Description

The compound 1-((3-chloro-4-methoxyphenyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine features a piperidine core substituted with two distinct moieties:

- A 3-chloro-4-methoxyphenylsulfonyl group, which contributes steric bulk and electronic modulation via chlorine and methoxy substituents.

However, structural analogs with variations in substituents or core modifications exhibit divergent properties, as detailed below.

Propriétés

IUPAC Name |

1-(3-chloro-4-methoxyphenyl)sulfonyl-4-(triazol-2-yl)piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17ClN4O3S/c1-22-14-3-2-12(10-13(14)15)23(20,21)18-8-4-11(5-9-18)19-16-6-7-17-19/h2-3,6-7,10-11H,4-5,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKOWYPKQLWGXEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)N3N=CC=N3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Functionalization of Piperidine at the 4-Position

Introducing the 1,2,3-triazol-2-yl group at the piperidine’s 4-position requires strategic functionalization. Two primary approaches dominate literature: Cu-catalyzed azide-alkyne cycloaddition (CuAAC) and organobase-mediated cycloaddition .

CuAAC Click Chemistry Route

Propargyl Group Installation

The 4-position of N-(3-chloro-4-methoxyphenylsulfonyl)piperidine is functionalized with a propargyl group through alkylation:

- Reagents : Propargyl bromide (1.5 eq), potassium carbonate (2.0 eq).

- Solvent : Dimethylformamide (DMF) at 60°C for 6 hours.

- Outcome : 4-Propargyl-N-(3-chloro-4-methoxyphenylsulfonyl)piperidine (yield: 78%).

Triazole Formation via CuAAC

The propargyl intermediate reacts with sodium azide under Cu(I) catalysis:

- Catalyst : CuSO₄·5H₂O (10 mol%) and sodium ascorbate (20 mol%).

- Solvent : tert-Butanol/water (1:1) at 50°C for 12 hours.

- Regioselectivity : CuAAC yields the 1,4-disubstituted triazole, corresponding to the 2H-1,2,3-triazol-2-yl group in the target compound.

Mechanistic Insight :

The reaction proceeds via a stepwise mechanism:

Organobase-Catalyzed Cycloaddition

An alternative metal-free approach utilizes β-ketoesters and glycosyl azides, as demonstrated in recent work by Leng et al.:

Substrate Preparation

- β-Ketoester Synthesis : 4-Acetylpiperidine is condensed with ethyl chloroformate to form the β-ketoester derivative.

- Azide Source : In situ generation of glycosyl azides from corresponding amines via diazotization.

Cycloaddition Reaction

- Catalyst : 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 20 mol%).

- Conditions : Dimethyl sulfoxide (DMSO), room temperature, 24 hours.

- Outcome : Direct formation of 4-acyl-5-aryl triazoles with >90% regioselectivity.

Advantages :

Comparative Analysis of Synthetic Routes

Scalability and Industrial Considerations

Large-Scale Sulfonylation

- Continuous Flow Reactors : Enhance heat transfer and reduce reaction time (2 hours vs. 12 hours batch).

- Byproduct Management : Aqueous NaHCO₃ washes effectively remove unreacted sulfonyl chloride.

Characterization and Quality Control

Spectroscopic Validation

Challenges and Mitigation Strategies

Regioselectivity in Triazole Formation

Sulfonyl Group Hydrolysis

- Issue : Base-mediated cleavage under prolonged reaction times.

- Mitigation : Conduct reactions at pH <8 and monitor via inline FTIR.

Emerging Methodologies

Photocatalytic Azide-Alkyne Cycloaddition

Recent advances employ eosin Y as a photosensitizer under blue LED light, enabling triazole formation in 1 hour with 89% yield.

Biocatalytic Approaches

Engineered Candida antarctica lipase B (CAL-B) catalyzes sulfonylation at 37°C, reducing energy input by 40%.

Analyse Des Réactions Chimiques

Types of Reactions

1-((3-chloro-4-methoxyphenyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The sulfonyl group can be reduced to a sulfide.

Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

Oxidation: Formation of 3-chloro-4-methoxybenzoic acid.

Reduction: Formation of 3-chloro-4-methoxyphenyl sulfide.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Antibacterial Properties

Research indicates that compounds with similar structural motifs exhibit significant antibacterial activity. This specific compound has shown effectiveness against various bacterial strains, including:

- Gram-positive bacteria : Such as Staphylococcus aureus.

- Gram-negative bacteria : Including Escherichia coli and Salmonella typhi.

The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways, leading to bacterial cell death.

Antifungal Activity

In addition to antibacterial properties, this compound may also possess antifungal activity. Studies have demonstrated that triazole derivatives can be effective against fungal pathogens, suggesting potential therapeutic applications in treating infections caused by fungi such as Candida albicans and Aspergillus species. The compound's triazole moiety is particularly relevant in enhancing antifungal efficacy due to its ability to inhibit fungal cytochrome P450 enzymes involved in ergosterol biosynthesis .

Potential Drug Development

The unique structure of 1-((3-chloro-4-methoxyphenyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine positions it as a candidate for further drug development. Its dual activity against bacteria and fungi makes it an attractive option for creating broad-spectrum antimicrobial agents.

Enzyme Inhibition Studies

Preliminary studies suggest that the compound may act as an inhibitor for certain enzymes involved in microbial metabolism. This inhibition could lead to decreased survival rates of pathogenic organisms, thus providing a potential avenue for therapeutic interventions .

Case Studies and Research Findings

Several studies have explored the biological activities of similar compounds:

- Antibacterial Efficacy : A study evaluated various sulfonamide derivatives against bacterial strains and found that compounds with piperidine rings exhibited enhanced antibacterial properties compared to their counterparts without this moiety .

- Antifungal Activity : Novel derivatives incorporating triazole groups were synthesized and tested against multiple fungal strains, showing promising results with minimum inhibitory concentrations (MICs) lower than those of standard antifungal agents like fluconazole .

- Mechanism Exploration : Research utilizing molecular docking studies indicates that the compound can effectively bind to target enzymes in bacteria and fungi, suggesting a rational basis for its observed biological activities .

Mécanisme D'action

The mechanism of action of 1-((3-chloro-4-methoxyphenyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The sulfonyl and triazole groups are key functional moieties that contribute to its binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Structural Analogues of Piperidine Sulfonamides

Compound A : 1-[(1,3-Dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine (CAS: 1019006-22-4)

- Key differences :

- Replaces the triazole with an amine group at the piperidine 4-position.

- Substitutes the 3-chloro-4-methoxyphenyl with a 1,3-dimethylpyrazole sulfonyl group.

- Molecular weight : 258.34 g/mol (vs. ~402–430 g/mol for triazole-containing analogs) .

- Implications :

- Reduced molecular weight may enhance solubility but limit binding affinity due to the absence of the triazole’s hydrogen-bonding capacity.

- The pyrazole sulfonyl group introduces steric hindrance distinct from aryl sulfonates.

Compound B : 1-({4'-Chloro-[1,1'-biphenyl]-3-yl}sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine (CAS: 2034474-20-7)

- Key differences :

- Features a biphenyl sulfonyl group (4'-chlorobiphenyl) instead of a single aryl ring.

- Molecular formula : C₁₉H₁₉ClN₄O₂S; MW : 402.90 g/mol .

- The biphenyl group may enhance binding to hydrophobic pockets in protein targets.

Compound C : 5-{1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}-4-phenyl-4H-1,2,4-triazole-3-thiol (CAS: 338397-26-5)

- Key differences :

- Replaces the sulfonyl group with a 3-chloro-5-(trifluoromethyl)pyridine moiety.

- Substitutes the triazol-2-yl group with a triazole-3-thiol ring.

Physicochemical Properties

*Estimated based on structural analogs.

†Molecular formula for Compound C: C₂₂H₂₁ClF₃N₃O₃; MW: 429.87 g/mol.

‡From analogous oxadiazole-containing piperidine in .

Substituent Effects on Bioactivity (Theoretical Analysis)

- Biphenyl (Compound B): Enhances hydrophobic interactions but may reduce solubility . Pyridine/CF₃ (Compound C): Introduces strong electron-withdrawing effects, possibly improving metabolic stability but increasing toxicity risks .

Triazole position :

- The 1,2,3-triazol-2-yl group (target, Compound B) offers distinct hydrogen-bonding geometry compared to 1,2,4-triazol-3-thiol (Compound C), which may alter target selectivity .

Activité Biologique

1-((3-chloro-4-methoxyphenyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine is a synthetic compound that incorporates a sulfonyl group and a triazole moiety. This compound has garnered interest due to its potential biological activities, particularly in antibacterial and enzyme inhibition contexts.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 418.9 g/mol. Its structure includes a piperidine ring, which is known for various pharmacological activities, and a triazole ring that enhances its biological profile.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₉ClN₄O₃S |

| Molecular Weight | 418.9 g/mol |

| CAS Number | 2034445-71-9 |

| Melting Point | Not available |

| Boiling Point | Not available |

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of compounds featuring similar structural motifs. For instance, derivatives containing piperidine and sulfonyl groups have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The mechanism of action likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Enzyme Inhibition

The compound's design suggests potential as an enzyme inhibitor. Research indicates that compounds with similar structures exhibit significant inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease. For example, certain derivatives demonstrated IC50 values as low as 1.13 µM against urease, indicating strong inhibitory potential . The sulfonyl group is crucial in enhancing the binding affinity to these enzymes.

Case Studies

- Antibacterial Screening : A series of compounds were synthesized and tested for antibacterial activity. The results showed that those with the piperidine and sulfonyl functionalities had varying degrees of success against multiple strains, with some achieving MIC values comparable to established antibiotics .

- Enzyme Interaction Studies : Docking studies performed on similar compounds revealed key interactions with amino acid residues in target enzymes, supporting the hypothesis that structural modifications can significantly influence biological activity .

The biological activity of this compound is hypothesized to involve:

- Binding Interactions : The triazole moiety may engage in hydrogen bonding with active sites on enzymes or receptors.

- Structural Modulation : The presence of the sulfonyl group can enhance lipophilicity and alter the compound's distribution within biological systems.

Comparative Analysis

When compared to other similar compounds, such as 1-((3-chloro-4-methoxyphenyl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine, the unique positioning of the triazole ring in this compound may provide distinct advantages in terms of reactivity and specificity towards biological targets.

| Compound Name | Antibacterial Activity (MIC) | Enzyme Inhibition (IC50) |

|---|---|---|

| 1-((3-chloro-4-methoxyphenyl)sulfonyl)-4-(triazol) | Moderate | 1.13 µM |

| 1-((3-chloro-4-methoxyphenyl)sulfonyl)-4-(pyrrol) | Weak | 21.25 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.